6-Bromo-5-methoxy-1H-indole
Overview
Description
6-Bromo-5-methoxy-1H-indole is an organic compound with the chemical formula C9H8BrNO. It is a derivative of indole, a significant heterocyclic system found in many natural products and drugs. This compound is a solid with a pale yellow to brownish color and has a weak, characteristic odor. It is soluble in anhydrous alcohol, ether, and other organic solvents .
Mechanism of Action
Target of Action
6-Bromo-5-methoxy-1H-indole is a derivative of indole . Indole derivatives have been found to bind with high affinity to multiple receptors , making them useful in the development of new therapeutic derivatives . They have shown inhibitory activity against various viruses, including influenza A and Coxsackie B4 virus.
Mode of Action
Indole derivatives are known to interact with their targets, leading to various biological changes . These changes can result in a range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Biochemical Pathways
Indole derivatives are known to affect a variety of biochemical pathways due to their broad-spectrum biological activities . For example, they have been found to inhibit the replication of various viruses, suggesting that they may interfere with viral replication pathways .
Result of Action
Indole derivatives have been found to exhibit a range of biological activities, suggesting that they may have diverse molecular and cellular effects .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, it is a solid substance that should be stored in a dark place, sealed in dry conditions, and at a temperature of 2-8°C. These conditions can help maintain the compound’s stability and efficacy.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Bromo-5-methoxy-1H-indole typically involves the bromination of 5-methoxyindole. One common method includes the use of bromine in acetic acid as the brominating agent. The reaction is carried out at room temperature, and the product is purified through recrystallization .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of automated systems for bromination and purification is common in industrial settings .
Types of Reactions:
Substitution Reactions: this compound can undergo nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles.
Oxidation Reactions: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of various oxidized products.
Reduction Reactions: Reduction of this compound can be achieved using hydrogen gas in the presence of a palladium catalyst, resulting in the removal of the bromine atom.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium methoxide in methanol, room temperature.
Oxidation: Potassium permanganate in aqueous solution, room temperature.
Reduction: Hydrogen gas with palladium catalyst, elevated temperature and pressure.
Major Products Formed:
Substitution: Various substituted indoles depending on the nucleophile used.
Oxidation: Oxidized indole derivatives.
Reduction: De-brominated indole.
Scientific Research Applications
6-Bromo-5-methoxy-1H-indole has diverse applications in scientific research:
Comparison with Similar Compounds
5-Methoxyindole: Lacks the bromine atom, making it less reactive in certain substitution reactions.
6-Bromoindole: Lacks the methoxy group, affecting its solubility and reactivity.
5-Bromo-6-methoxyindole: Similar structure but with different positioning of the bromine and methoxy groups, leading to different chemical properties.
Uniqueness: 6-Bromo-5-methoxy-1H-indole is unique due to the presence of both bromine and methoxy groups, which confer distinct chemical reactivity and solubility properties. This makes it a valuable intermediate in organic synthesis and a subject of interest in various research fields .
Properties
IUPAC Name |
6-bromo-5-methoxy-1H-indole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrNO/c1-12-9-4-6-2-3-11-8(6)5-7(9)10/h2-5,11H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LYRDXFOLYOIABR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(=C1)C=CN2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50561499 | |
Record name | 6-Bromo-5-methoxy-1H-indole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50561499 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
106103-36-0 | |
Record name | 6-Bromo-5-methoxy-1H-indole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50561499 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What makes the synthesis of 6-bromo-5-methoxy-1H-indole-3-carboxylic acid significant in the context of natural product synthesis?
A1: The development of a concise and regioselective synthesis for this compound-3-carboxylic acid is significant because it serves as a crucial building block for the total synthesis of (-)-Herdmanine D [, ]. This natural product exhibits anti-inflammatory properties, making it a promising target for drug development. The reported synthetic strategy utilizes a trifluoroacetylated indole driven hydrolysis, which ensures the bromine substituent is introduced at a specific position on the indole ring, a key aspect for its biological activity []. Furthermore, this methodology allows for the production of the desired compound with high regioselectivity and efficiency, important factors for scalable synthesis [].
Q2: How does the reported synthetic strategy enable the development of (-)-Herdmanine D analogs?
A2: The described synthetic route employs a Steglich esterification to couple the synthesized this compound-3-carboxylic acid with protected L-tyrosine []. This approach is particularly advantageous for creating (-)-Herdmanine D analogs because it allows for variations in both the indole and tyrosine components. By modifying these building blocks, researchers can generate a diverse library of compounds with potentially enhanced or tailored biological activities compared to the parent natural product. This flexibility in analog development is crucial for exploring structure-activity relationships and optimizing drug candidates.
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